
3-(2-Fluorophenyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It is a derivative of cyclohexanone, where a fluorophenyl group is attached to the third carbon of the cyclohexanone ring
科学的研究の応用
3-(2-Fluorophenyl)cyclohexanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials with specific properties.
Safety and Hazards
The safety data sheet for a similar compound, cyclohexanone, indicates that it is flammable and can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s important to handle 3-(2-Fluorophenyl)cyclohexanone with care, using personal protective equipment and ensuring adequate ventilation.
将来の方向性
Research into similar compounds suggests potential future directions for 3-(2-Fluorophenyl)cyclohexanone. For instance, a study on the hydrogenation of phenol to cyclohexanone using WO3 supported tiny Pd clusters catalysts suggests that this method could be used for the synthesis of this compound . Another study on the mass spectrometry fragmentation patterns for rapid screening and structure identification of ketamine analogues in illicit powders suggests potential applications in drug screening .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with a fluorophenyl reagent. One common method is the Friedel-Crafts acylation, where cyclohexanone reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 3-(2-Fluorophenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: this compound can be oxidized to 3-(2-Fluorophenyl)cyclohexanoic acid.
Reduction: Reduction yields 3-(2-Fluorophenyl)cyclohexanol.
Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)cyclohexanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ketone group can undergo nucleophilic attack, leading to the formation of various intermediates that participate in further reactions.
類似化合物との比較
2-Fluorodeschloroketamine: This compound is structurally similar but has a different substitution pattern on the cyclohexanone ring.
Cyclohexanone: The parent compound without the fluorophenyl group.
3-(2-Chlorophenyl)cyclohexanone: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 3-(2-Fluorophenyl)cyclohexanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
3-(2-fluorophenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFDDEVKTLLHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696397 |
Source


|
| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141632-21-5 |
Source


|
| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can be inferred about the reactivity of 3-(2-Fluorophenyl)cyclohexanone based on the described research?
A1: The research demonstrates that 2,4-diacetyl-5-hydroxy-5-methyl-3-(2-fluorophenyl)cyclohexanone readily reacts with aromatic amines at its alicyclic carbonyl group []. This suggests that the carbonyl group in this compound itself is likely reactive and amenable to similar reactions with nucleophiles like amines. The presence of the fluorine atom on the phenyl ring could influence the reactivity of the molecule through electronic effects, potentially impacting reaction rates or selectivity. Further investigations would be needed to fully characterize its reactivity profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

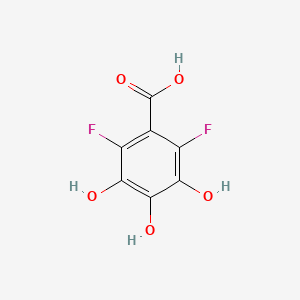
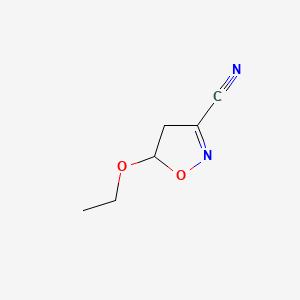
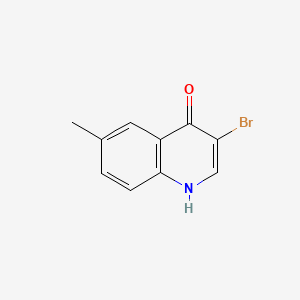
![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)
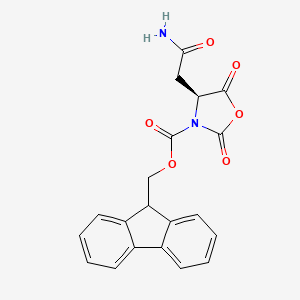

![6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one](/img/structure/B598003.png)
![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)
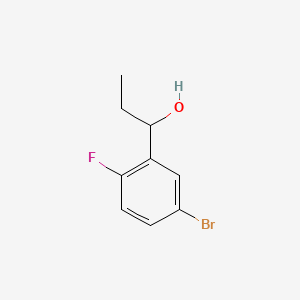
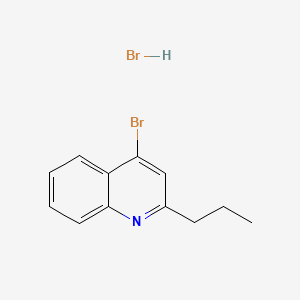
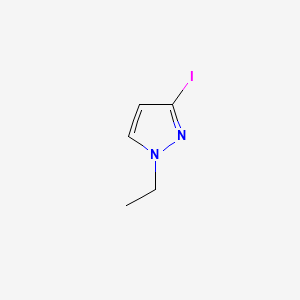
![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)
